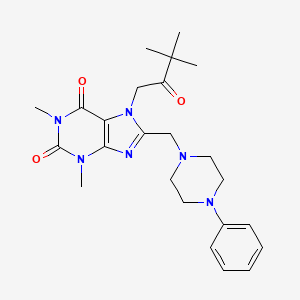

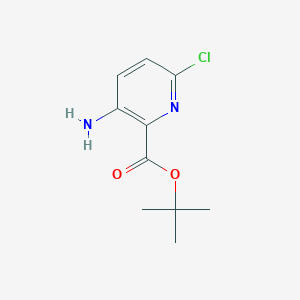

![molecular formula C15H14Cl2N2O2S2 B2827951 2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-35-9](/img/structure/B2827951.png)

2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a carboxamide group, and a tetrahydrobenzo[b]thiophene moiety .

Synthesis Analysis

While the exact synthesis of this compound is not available, related compounds such as 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides have been synthesized by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy (both 1H and 13C), and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carboxamide group and the nonpolar aromatic rings .Scientific Research Applications

Cell Adhesion Inhibition

Research has identified benzo[b]thiophene derivatives, which are structurally related to the chemical , as inhibitors of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion. This inhibition decreases the adherence of neutrophils to activated endothelial cells, highlighting potential anti-inflammatory applications. For instance, PD 144795, a benzo[b]thiophene derivative, exhibited oral activity in several models of inflammation, emphasizing the therapeutic potential of such compounds in treating inflammatory conditions (Boschelli et al., 1995).

Heterocyclic Synthesis

The chemical serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in creating novel therapeutic agents. For instance, its reaction with ethyl cyanoacetate or ethyl acetoacetate yields pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004).

Crystal Structure Analysis

The synthesis and characterization of related benzo[b]thiophene carboxamides have been carried out, with X-ray diffraction methods revealing detailed crystal structures. These studies provide insights into the molecular arrangements that could influence the biological activity of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Antimicrobial Evaluation

Certain derivatives of benzo[b]thiophene carboxamides have been synthesized and evaluated for their antimicrobial properties. By understanding the structure-activity relationships, researchers can design more potent antimicrobial agents (Talupur et al., 2021).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) incorporating carboxamide functionalities have shown potential as luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). Additionally, these compounds exhibit promising capabilities in the removal of pesticides from water, indicating their environmental application potential (Zhao et al., 2017).

properties

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S2/c1-18-14(21)11-7-4-2-3-5-9(7)22-15(11)19-13(20)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYBNONDZVEXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

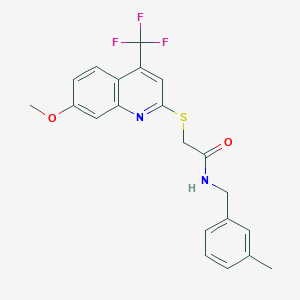

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

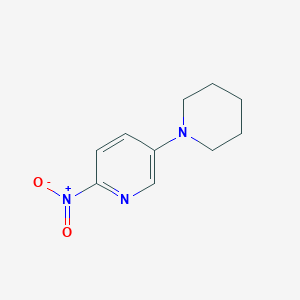

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

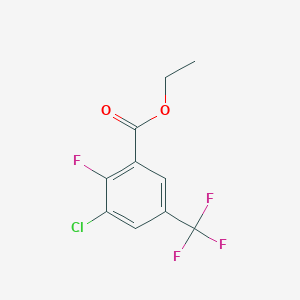

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)

![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)

![3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)

![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)